molecular formula C24H18Cl2FN5O2S B14115260 2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide CAS No. 1326900-00-8

2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B14115260
CAS No.: 1326900-00-8
M. Wt: 530.4 g/mol
InChI Key: CISRLOPNWSPWDL-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole-3-acetamide, 5-[[2-[(2,5-dichlorophenyl)amino]-2-oxoethyl]thio]-N-(4-fluorophenyl)-4-phenyl- is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole-3-acetamide, 5-[[2-[(2,5-dichlorophenyl)amino]-2-oxoethyl]thio]-N-(4-fluorophenyl)-4-phenyl- typically involves multiple stepsThe reaction conditions often involve the use of thiocarbohydrazide and carboxylic acids under specific temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole-3-acetamide, 5-[[2-[(2,5-dichlorophenyl)amino]-2-oxoethyl]thio]-N-(4-fluorophenyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different aromatic or aliphatic groups .

Scientific Research Applications

4H-1,2,4-Triazole-3-acetamide, 5-[[2-[(2,5-dichlorophenyl)amino]-2-oxoethyl]thio]-N-(4-fluorophenyl)-4-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting the function of enzymes or altering receptor activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant containing a triazole moiety.

Uniqueness

4H-1,2,4-Triazole-3-acetamide, 5-[[2-[(2,5-dichlorophenyl)amino]-2-oxoethyl]thio]-N-(4-fluorophenyl)-4-phenyl- is unique due to its specific substituents, which confer distinct biological activities and chemical properties compared to other triazole derivatives .

Properties

CAS No.

1326900-00-8

Molecular Formula

C24H18Cl2FN5O2S

Molecular Weight

530.4 g/mol

IUPAC Name

2-[5-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H18Cl2FN5O2S/c25-15-6-11-19(26)20(12-15)29-23(34)14-35-24-31-30-21(32(24)18-4-2-1-3-5-18)13-22(33)28-17-9-7-16(27)8-10-17/h1-12H,13-14H2,(H,28,33)(H,29,34)

InChI Key

CISRLOPNWSPWDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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